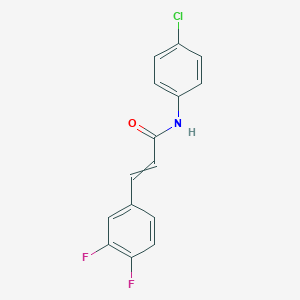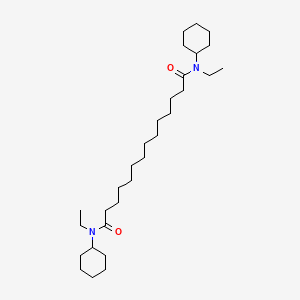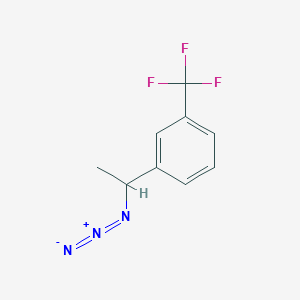
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.
Applications De Recherche Scientifique
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene:
1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.
Propriétés
Numéro CAS |
823189-14-6 |
|---|---|
Formule moléculaire |
C9H8F3N3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1-(1-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3 |
Clé InChI |
JHDGMKSGIXTNEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

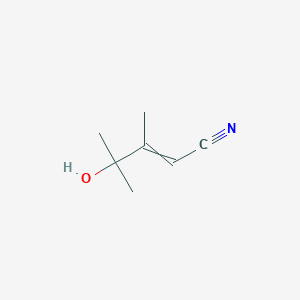
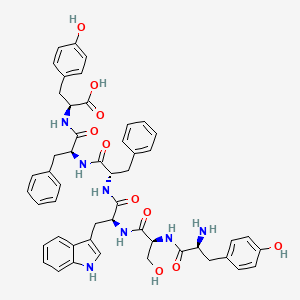

![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
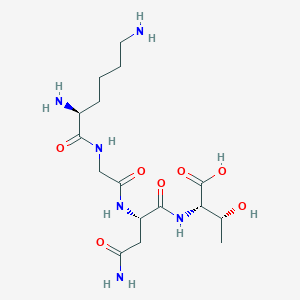
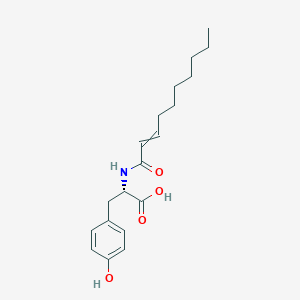
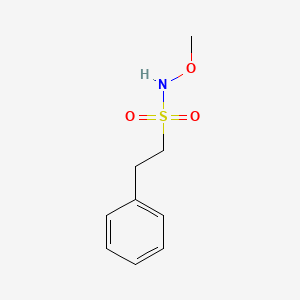
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
